Cas no 2171694-98-5 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the Fmoc group, which provides selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) methodologies. The compound's structure incorporates a tertiary amide and a carboxylate functionality, enhancing stability and enabling precise incorporation into peptide chains. Its design supports efficient coupling reactions while minimizing side reactions, making it valuable for constructing complex peptides with high purity. The tert-butyl ester moiety further aids in orthogonal protection strategies, facilitating controlled deprotection in multi-step syntheses. This reagent is particularly useful in medicinal chemistry and bioconjugation applications.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid structure
2171694-98-5 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid
CAS No:2171694-98-5
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:5907346
PubChem ID:165544116

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid
    • EN300-1514748
    • 2171694-98-5
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
    • インチ: 1S/C26H32N2O5/c1-26(2,3)23(24(31)28(4)15-9-14-22(29)30)27-25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21,23H,9,14-16H2,1-4H3,(H,27,32)(H,29,30)
    • InChIKey: MJJHTFZMTDPIAW-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(C)CCCC(=O)O)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 681
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 95.9Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1514748-10.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
10g
$14487.0 2023-06-05
Enamine
EN300-1514748-0.25g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1514748-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
1g
$3368.0 2023-06-05
Enamine
EN300-1514748-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
10000mg
$14487.0 2023-09-27
Enamine
EN300-1514748-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1514748-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1514748-0.05g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1514748-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
5g
$9769.0 2023-06-05
Enamine
EN300-1514748-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
50mg
$2829.0 2023-09-27
Enamine
EN300-1514748-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3,3-trimethylbutanamido]butanoic acid
2171694-98-5
5000mg
$9769.0 2023-09-27

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2171694-98-5 and Product Name: 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic Acid

Compound with the CAS number 2171694-98-5 and the product name 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluorenylmethoxycarbonyl (Fmoc) group in its structure suggests a strong utility in peptide synthesis and proteomics research, making it a valuable tool for scientists exploring the frontiers of biotechnology.

The molecular framework of this compound is notable for its complexity, which includes a tetramethylbutanamido moiety and a butanoic acid side chain. Such structural features are often engineered to enhance solubility, bioavailability, and metabolic stability—key factors in the design of novel therapeutic agents. The Fmoc-amino group, specifically, is widely recognized for its role in solid-phase peptide synthesis (SPPS), where it serves as an protecting group for amino acids during chain elongation. This functionality makes the compound particularly relevant in the synthesis of complex peptides and peptidomimetics, which are increasingly being explored for their pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of this compound. Studies indicate that the rigid structure provided by the tetramethylbutanamido backbone can influence binding affinity and interactions with biological targets. By leveraging quantum mechanical calculations and molecular dynamics simulations, researchers can predict how modifications to this core structure may alter its pharmacokinetic profile. Such insights are crucial for optimizing lead compounds during the drug discovery process, ensuring that potential therapeutic agents exhibit both efficacy and safety.

The fluorenylmethoxycarbonyl moiety also contributes to the compound's utility in synthetic chemistry. Fmoc groups are known for their stability under basic conditions, which allows for selective deprotection without disrupting other functional groups in the molecule. This characteristic is particularly advantageous when synthesizing peptides with multiple protecting groups or when working with sensitive biomolecules. The incorporation of such features into drug candidates can streamline synthetic routes and improve yields, ultimately accelerating the development of new treatments.

In the context of modern drug discovery, there is growing interest in harnessing natural product-inspired scaffolds to design novel bioactive molecules. The structural components of this compound—such as the butanoic acid side chain—can be seen as derivatives of common pharmacophores found in biologically active compounds. By modifying these motifs, chemists can explore new chemical spaces that may yield compounds with unique mechanisms of action. For instance, derivatives of this compound could be investigated for their potential as protease inhibitors or kinase modulators, given the prevalence of such targets in therapeutic development.

Moreover, the compound's compatibility with modern synthetic methodologies makes it a versatile building block for medicinal chemists. Techniques such as fragment-based drug design (FBDD) and structure-based drug design (SBDD) rely on libraries of small molecules with diverse scaffolds to identify hits that interact with biological targets. The structural complexity of this compound suggests that it could serve as a precursor for generating such libraries, providing chemists with a rich palette of starting materials to explore.

From a regulatory perspective, compounds like this one must undergo rigorous evaluation to ensure their safety and efficacy before entering clinical trials. Preclinical studies often involve assessing toxicity profiles, pharmacokinetic behavior, and interaction with metabolic pathways. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to characterize the compound's physicochemical properties accurately. These data are essential for submitting comprehensive dossiers to regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

The role of computational tools in predicting these properties cannot be overstated. Machine learning models trained on large datasets of known drugs can now forecast key parameters such as solubility, permeability across cell membranes (P-glycoprotein), and potential side effects with remarkable accuracy. By integrating these predictions into early-stage drug design, researchers can prioritize compounds like this one that are more likely to succeed in later phases of development—a strategy that saves time and resources while reducing attrition rates.

As research continues to evolve at an unprecedented pace, collaborations between academia and industry are becoming increasingly vital for translating laboratory discoveries into tangible therapeutic benefits. Companies specializing in fine chemicals often produce intermediates like this one under contract to pharmaceutical firms engaged in drug development programs. These partnerships enable researchers to access high-quality starting materials while fostering innovation through shared expertise.

In conclusion,4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3,3-trimethylbutanamidobutanoic acid represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and synthetic utility. Its potential applications span peptide synthesis,fluorenylmethoxycarbonyl-mediated modifications,and scaffold-based drug discovery initiatives—all areas critical to advancing modern medicine. As scientists continue to unravel new ways to leverage molecular complexity,this compound stands as an example of how thoughtful chemical design can yield valuable tools for addressing unmet medical needs.

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